

# **Application Notes and Protocols for Using ML224 in HEK293 Cells Expressing TSHR**

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Compound of Interest		
Compound Name:	ML224	
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## Introduction

The Thyroid Stimulating Hormone Receptor (TSHR) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating thyroid function. Dysregulation of TSHR signaling is implicated in various thyroid disorders, including Graves' disease and hyperthyroidism. Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system for studying GPCRs due to their robust growth characteristics and high transfection efficiency. HEK293 cells stably or transiently expressing TSHR provide a valuable tool for screening and characterizing potential therapeutic agents that modulate TSHR activity.

**ML224** is a small molecule that has been identified as a selective antagonist and inverse agonist of the TSHR.[1][2] As an antagonist, it blocks the receptor's activation by TSH. As an inverse agonist, it can also reduce the basal, or constitutive, activity of the receptor in the absence of an agonist.[1][3] These properties make **ML224** a valuable research tool for investigating TSHR signaling and a potential starting point for the development of new therapies for TSHR-mediated diseases.

These application notes provide detailed protocols for utilizing **ML224** to study TSHR signaling in HEK293 cells, focusing on the two primary downstream pathways: cyclic adenosine monophosphate (cAMP) and inositol monophosphate (IP1) accumulation.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **ML224**'s activity on the TSHR in HEK293 cells.

Parameter	Value	Cell Line	Assay Conditions	Reference
IC50 (TSH- stimulated cAMP production)	2.1 μΜ	HEK293 cells stably expressing TSHR	20-minute incubation with ML224, stimulated with 1.8 nM bovine TSH.	[1][2]
IC50 (Basal cAMP production - Inverse Agonist Activity)	6 μΜ	HEK293 cells stably expressing TSHR	Measurement of basal cAMP levels without TSH stimulation.	[1]
Selectivity	>30 μM	HEK293 cells stably expressing LHR or FSHR	Inhibition of LH (1 nM) and FSH (1 nM) stimulation was less than 15% and 30%, respectively, at 30 µM ML224.	[1]

Table 1: Potency and Selectivity of ML224



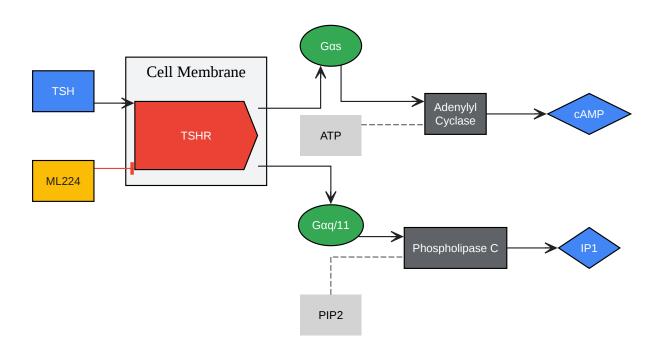
Parameter	EC50	Cell Line	Assay Conditions	Reference
TSH-stimulated cAMP production	0.75 mU/ml	HEK-TSHR cells	60-minute incubation with TSH in the presence of 1 mM IBMX.	[4]
TSH-stimulated IP1 production	71 mU/ml	HEK-TSHR cells	60-minute incubation with TSH in the presence of 50 mM LiCl.	[4]

Table 2: TSH Potency in HEK293-TSHR Cells

## Signaling Pathways and Experimental Workflow TSHR Signaling Pathways

The TSHR primarily signals through two distinct G-protein-mediated pathways upon activation by TSH. The G $\alpha$ s pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The G $\alpha$ q/11 pathway activates phospholipase C, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and is rapidly metabolized to inositol monophosphate (IP1), which can be measured in the presence of lithium chloride (LiCl).





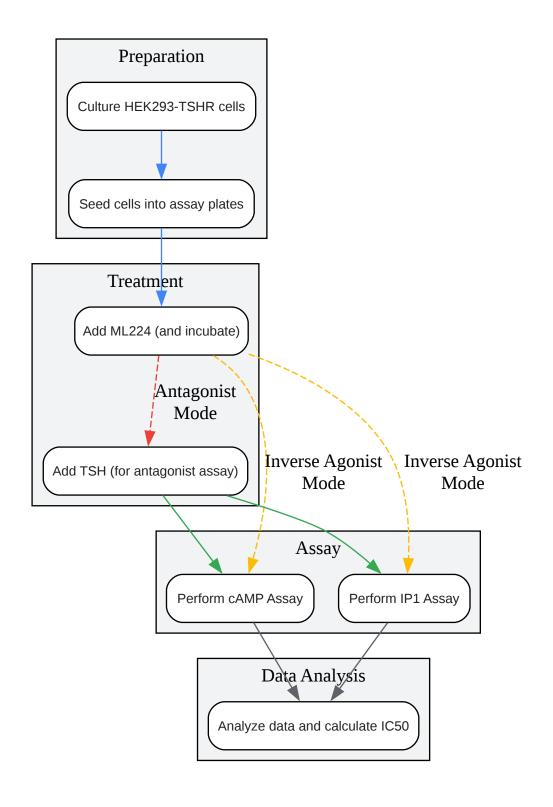
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**TSHR Signaling Pathways** 

## **Experimental Workflow for Evaluating ML224**

The general workflow for assessing the antagonist and inverse agonist activity of **ML224** involves cell culture, treatment, and subsequent measurement of second messengers.





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**Experimental Workflow** 

## **Experimental Protocols**



## Cell Culture of HEK293 Cells Stably Expressing TSHR

This protocol is for the routine maintenance of HEK293 cells stably expressing the human TSHR.

#### Materials:

- HEK293-TSHR stable cell line
- Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.[5]
- Selection Antibiotic (add to Growth Medium): Puromycin (1 μg/mL) or Hygromycin B (20 μg/mL), depending on the specific cell line's resistance gene.[6][7]
- Phosphate-Buffered Saline (PBS), sterile
- 0.25% Trypsin-EDTA
- T-75 cell culture flasks
- Humidified incubator at 37°C with 5% CO2

#### Procedure:

- Maintain cells in a T-75 flask in a 37°C, 5% CO2 incubator.
- When cells reach 80-90% confluency, aspirate the medium.
- Wash the cell monolayer once with 5-10 mL of sterile PBS.
- Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire surface is covered.
- Incubate for 2-5 minutes at 37°C, or until cells detach.
- Neutralize the trypsin by adding 8-10 mL of pre-warmed Growth Medium.
- Gently pipette the cell suspension up and down to create a single-cell suspension.



- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Growth Medium containing the selection antibiotic.
- Seed a new T-75 flask at a 1:4 to 1:8 split ratio.
- Change the medium every 2-3 days.

## cAMP Accumulation Assay (Antagonist and Inverse Agonist Modes)

This protocol describes how to measure the effect of **ML224** on both TSH-stimulated (antagonist) and basal (inverse agonist) cAMP levels.

#### Materials:

- HEK293-TSHR cells
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
- Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at 1 mM in Assay Buffer.[8]
- TSH (bovine or human)
- ML224
- 96-well white, solid-bottom tissue culture plates
- cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

#### Procedure:

 Seed HEK293-TSHR cells into a 96-well plate at a density of 2.2 x 10<sup>5</sup> cells/well and culture overnight.[8]



- The next day, aspirate the growth medium and wash the cells once with 100  $\mu$ L of Assay Buffer.
- For Antagonist Assay: a. Prepare serial dilutions of ML224 in Assay Buffer containing 1 mM IBMX. b. Add 50 μL of the ML224 dilutions to the appropriate wells. c. Incubate for 20 minutes at 37°C.[1] d. Prepare a solution of TSH in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80), typically around 1.8 nM for bovine TSH.[1] e. Add 50 μL of the TSH solution to the wells containing ML224. f. Incubate for 30-60 minutes at 37°C.[4][8]
- For Inverse Agonist Assay: a. Prepare serial dilutions of **ML224** in Assay Buffer containing 1 mM IBMX. b. Add 100  $\mu$ L of the **ML224** dilutions to the appropriate wells. c. Incubate for 30-60 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

## **IP1** Accumulation Assay

This protocol is for measuring the effect of ML224 on TSHR-mediated G $\alpha$ q/11 signaling.

#### Materials:

- HEK293-TSHR cells
- Stimulation Buffer (provided with IP-One HTRF kit or similar, containing 50 mM LiCl).[9]
- TSH (bovine or human)
- ML224
- 96-well or 384-well white, solid-bottom tissue culture plates
- IP1 assay kit (e.g., IP-One HTRF kit)

#### Procedure:



- Seed HEK293-TSHR cells into a 96-well or 384-well plate at a density of 15,000-22,000 cells/well and culture overnight.[4][10]
- The next day, aspirate the growth medium.
- For Antagonist Assay: a. Prepare serial dilutions of ML224 in Stimulation Buffer. b. Add the ML224 dilutions to the appropriate wells. c. Incubate for 15-30 minutes at 37°C.[11] d.
   Prepare a solution of TSH in Stimulation Buffer at an EC80 concentration. e. Add the TSH solution to the wells containing ML224. f. Incubate for 60 minutes at 37°C.[4]
- For Inverse Agonist Assay: a. Prepare serial dilutions of ML224 in Stimulation Buffer. b. Add the ML224 dilutions to the appropriate wells. c. Incubate for 60 minutes at 37°C.
- Lyse the cells and measure IP1 levels according to the manufacturer's instructions of the IP1 assay kit.

## **Data Analysis**

To determine the IC50 value of **ML224**, the data from the concentration-response experiments should be analyzed using a non-linear regression model.

- Data Normalization:
  - For antagonist assays, set the response in the absence of ML224 (TSH stimulation only) as 100% and the response in the absence of TSH as 0%.
  - For inverse agonist assays, set the basal response (no ML224) as 100% and a maximal inhibition control (if available) or the lowest observed response as 0%.
- Non-linear Regression:
  - Plot the normalized response (Y-axis) against the logarithm of the ML224 concentration (X-axis).
  - Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).
  - The IC50 is the concentration of **ML224** that produces a 50% inhibition of the response.



Software such as GraphPad Prism or online calculators can be used for this analysis.[12][13]

### Conclusion

**ML224** is a valuable tool for probing the function of the TSHR in a cellular context. The protocols outlined in these application notes provide a framework for researchers to characterize the antagonist and inverse agonist properties of **ML224** in HEK293 cells expressing TSHR. These methods can be adapted to screen other compounds for their effects on TSHR signaling and to further investigate the molecular pharmacology of this important receptor.

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